2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
Overview
Description
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is a chemical compound known for its role as an intermediate in the synthesis of lercanidipine, a calcium channel blocker used in the treatment of hypertension. This compound is characterized by its pale yellow liquid appearance and high purity levels, typically above 99% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol involves the reaction of 3,3-diphenylpropylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of calcium channel modulation.
Medicine: Serves as a precursor in the synthesis of lercanidipine, a drug used to manage hypertension.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is primarily related to its role as an intermediate in the synthesis of lercanidipine. Lercanidipine is a calcium channel blocker that exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Lercanidipine: A calcium channel blocker used to treat hypertension.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Amlodipine: A widely used calcium channel blocker for hypertension and angina
Uniqueness
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is unique due to its specific structure, which makes it an essential intermediate in the synthesis of lercanidipine. Its high purity and specific reactivity profile distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDISMNBYOLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445859 | |
Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-33-9 | |
Record name | 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100442-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in pharmaceutical chemistry?
A: this compound is a crucial intermediate in the synthesis of Lercanidipine Hydrochloride [, ]. Lercanidipine Hydrochloride is a calcium channel blocker with therapeutic applications in treating hypertension [, ].
Q2: Can you describe the synthetic route for producing this compound, as described in the research?
A: The synthesis of this compound involves a multi-step procedure, typically starting with cinnamic acid [, ]. Key steps include:
- Formation of 3,3-diphenylpropanoic acid: Cinnamic acid undergoes a Fridel-Crafts reaction with benzene to yield 3,3-diphenylpropanoic acid [, ].
- Conversion to N-methyl-3,3-diphenylpropanamide: 3,3-diphenylpropanoic acid is converted to its corresponding acid chloride and subsequently reacted with methylamine [, ].
- Reduction to N-methyl-3,3-diphenylpropanamine: The amide is reduced using reducing agents like NaBH4-CH3COOH/THF or KBH4/ZnCl2 [, ].
- Synthesis of Isobutylene oxide: 3-chloroisopropene is treated with sulfuric acid and hydrolyzed, followed by reaction with NaOH to obtain isobutylene oxide [].
- Final Coupling: N-methyl-3,3-diphenylpropanamine is reacted with isobutylene oxide to yield the target compound, this compound [].
Q3: What analytical techniques are used to confirm the structure of this compound and the final product, Lercanidipine Hydrochloride?
A: The research primarily employs Electrospray Ionization Mass Spectrometry (ESI-MS) and proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy to verify the structures of this compound and Lercanidipine Hydrochloride throughout the synthesis process [, ].
Q4: The research mentions a novel approach for synthesizing Lercanidipine Hydrochloride using a specific protecting group. Could you elaborate on this method?
A: A novel method utilizes trimethylsilyl chloride (TMSCl) as a protecting group for the hydroxyl group in this compound []. This protected intermediate is then reacted with the acid chloride of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, followed by crystallization to obtain Lercanidipine Hydrochloride [].
Q5: Are there alternative synthetic pathways explored in the research for producing Lercanidipine Hydrochloride?
A: Yes, one paper [] describes an alternative route where 2,6-dimethyl-5-methoxycarbonyl-4-(3- nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is first reacted with a substituted chlorophosphate to form a phosphono-ester derivative. This derivative is then reacted with this compound to yield Lercanidipine Hydrochloride []. This method reportedly results in fewer byproducts and a higher yield compared to traditional methods [].
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